Terbium(III) fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

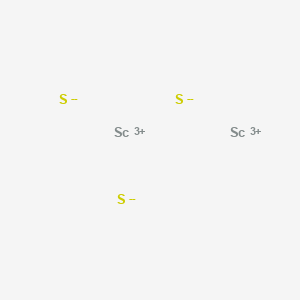

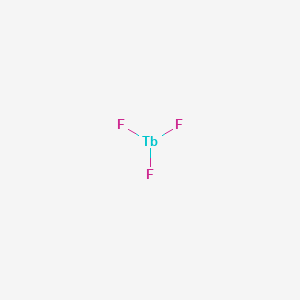

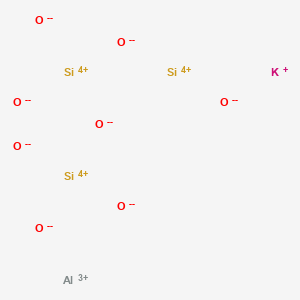

Terbium(III) fluoride is an inorganic compound with the chemical formula TbF₃. It is a white, crystalline solid that is relatively insoluble in water. This compound is part of the lanthanide series and is used in various high-tech applications due to its unique properties .

Mecanismo De Acción

Target of Action

It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .

Mode of Action

Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .

Biochemical Pathways

For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .

Pharmacokinetics

It’s important to note that terbium(iii) fluoride is hard to dissolve in water .

Result of Action

The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .

Action Environment

The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing this compound and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium(III) fluoride can be synthesized by reacting terbium carbonate with hydrofluoric acid. The reaction typically occurs at a temperature of around 40°C:

Tb2(CO3)3+6HF→2TbF3+3CO2+3H2O

Industrial Production Methods: In industrial settings, terbium trifluoride is often produced by the reaction of terbium oxide with ammonium bifluoride. This method is preferred due to its efficiency and scalability:

Tb2O3+6NH4HF2→2TbF3+6NH3+3H2O

Types of Reactions:

Oxidation: this compound can be oxidized to terbium tetrafluoride (TbF₄) using strong oxidizing agents like fluorine gas.

It can be reduced to metallic terbium using calcium as a reducing agent:Reduction: 2TbF3+3Ca→2Tb+3CaF2

Substitution: this compound can undergo substitution reactions with other halides to form compounds like terbium chloride (TbCl₃).

Common Reagents and Conditions:

Oxidizing Agents: Fluorine gas, chlorine trifluoride.

Reducing Agents: Calcium, lithium.

Reaction Conditions: High temperatures (typically above 300°C) for oxidation and reduction reactions.

Major Products:

Oxidation: Terbium tetrafluoride (TbF₄).

Reduction: Metallic terbium (Tb).

Substitution: Terbium chloride (TbCl₃).

Aplicaciones Científicas De Investigación

Terbium(III) fluoride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other terbium compounds.

Biology: Utilized in fluorescence microscopy due to its luminescent properties.

Medicine: Investigated for potential use in imaging and diagnostic applications.

Industry: Employed in the production of electroluminescent materials and fluoride glasses

Comparación Con Compuestos Similares

Terbium Chloride (TbCl₃): Similar in terms of its use as a precursor for other terbium compounds but differs in its solubility and reactivity.

Terbium Bromide (TbBr₃): Shares similar luminescent properties but has different chemical reactivity.

Gadolinium Fluoride (GdF₃): Used in similar applications but has different magnetic properties.

Uniqueness: Terbium(III) fluoride is unique due to its specific luminescent properties, making it particularly valuable in applications requiring high sensitivity and specificity, such as fluorescence microscopy and imaging .

Propiedades

Número CAS |

13708-63-9 |

|---|---|

Fórmula molecular |

F3Tb |

Peso molecular |

215.92056 g/mol |

Nombre IUPAC |

terbium(3+);trifluoride |

InChI |

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 |

Clave InChI |

LKNRQYTYDPPUOX-UHFFFAOYSA-K |

SMILES |

F[Tb](F)F |

SMILES canónico |

[F-].[F-].[F-].[Tb+3] |

Key on ui other cas no. |

13708-63-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.4]octan-5-one](/img/structure/B85115.png)